Lipophilicity (XLogP3) Differentiation Against the Primary Amide and N-Methyl Analogs
The computed XLogP3 of 6-chloro-N-(2-methylpropyl)pyridazine-3-carboxamide is 1.7, representing an increase of approximately 1.0–1.2 log units over 6-chloropyridazine-3-carboxamide (XLogP3 ≈ 0.5) and approximately 0.7–0.9 log units over 6-chloro-N-methylpyridazine-3-carboxamide (XLogP3 ≈ 0.8–1.0) [1][2]. This magnitude of lipophilicity shift is sufficient to alter membrane permeability and non-specific protein binding in cell-based assays [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 6-Chloropyridazine-3-carboxamide (XLogP3 ≈ 0.5); 6-Chloro-N-methylpyridazine-3-carboxamide (XLogP3 ≈ 0.8–1.0) |
| Quantified Difference | ΔXLogP3 ≈ +1.0 to +1.2 vs. primary amide; ΔXLogP3 ≈ +0.7 to +0.9 vs. N-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024 release); not experimentally determined |
Why This Matters
A substantial lipophilicity increase directly impacts passive membrane permeability and oral absorption potential, making this compound a more suitable starting point for cell-permeable probe design than its less lipophilic N-unsubstituted or N-methyl counterparts.
- [1] PubChem. (2024). Compound Summary for CID 60858859: 6-chloro-N-(2-methylpropyl)pyridazine-3-carboxamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1183661-03-1 View Source
- [2] PubChem. (2024). Compound Summary for CID 292803: 6-Chloropyridazine-3-carboxamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/66346-83-6 View Source
